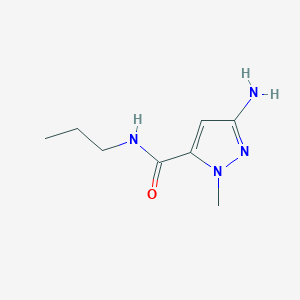

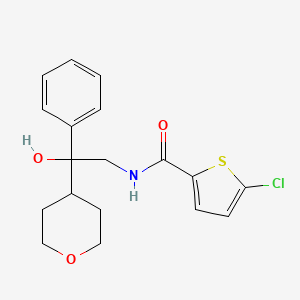

![molecular formula C17H11N3O3S B2726941 (Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865180-99-0](/img/structure/B2726941.png)

(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a benzothiazole derivative. Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and useful in various chemical reactions .

Molecular Structure Analysis

The compound contains a benzothiazole group, which consists of a benzene ring fused to a thiazole ring. It also has a nitro group (-NO2) and an amide group (CONH2), which can participate in various chemical reactions .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, particularly due to the presence of the nitro and amide groups. For example, the nitro group can be reduced to an amino group, and the amide group can participate in hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, benzothiazole derivatives are solid at room temperature and have a high melting point .Aplicaciones Científicas De Investigación

Antiparasitic and Antiviral Applications :

- Thiazolides, including nitazoxanide, show broad-spectrum activity against various parasites and viruses. They are effective against helminths, protozoa, enteric bacteria, and viruses in animals and humans (Hemphill, Müller, & Müller, 2012).

- NTZ's antiparasitic activity is independent of its nitro group, suggesting alternative mechanisms of action (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).

Mechanism of Action in Parasitic and Bacterial Infections :

- Thiazolides act against microaerophilic bacteria and parasites by the reduction of the nitro group into a toxic intermediate. In mammalian cells, they trigger apoptosis, which may explain their effectiveness against intracellular pathogens (Hemphill, Müller, & Müller, 2012).

Structural and Physicochemical Studies :

- Studies on NTZ provide insights into the structure-activity relationships of thiazolides. These include the importance of the nitro group for activity against anaerobic or microaerophilic parasites and bacteria, and modifications in the benzene ring affecting antiparasitic activity (Bruno, Caira, Monti, Kassuha, & Sperandeo, 2010).

Cancer Research Applications :

- Thiazolides like NTZ and bromo-thiazolides have shown efficacy against proliferating mammalian cells, suggesting potential applications in cancer therapy. They induce apoptosis in colon cancer cells, dependent on cell cycle arrest and interaction with specific proteins like GSTP1 (Müller, Wastling, Sanderson, Müller, & Hemphill, 2007).

Pharmacokinetics and Drug Delivery :

- Research into novel drug delivery systems, such as laser-responsive liposomes for targeted tumor therapy, includes the use of NTZ nanoparticles, highlighting the ongoing exploration of advanced drug delivery techniques (Darwish, Bayoumi, & El-kolaly, 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S/c1-2-10-19-14-8-3-4-9-15(14)24-17(19)18-16(21)12-6-5-7-13(11-12)20(22)23/h1,3-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFRTMKSOVGYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

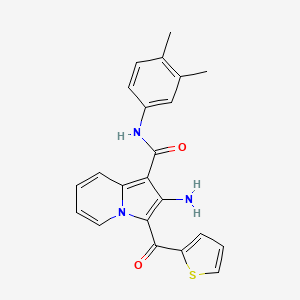

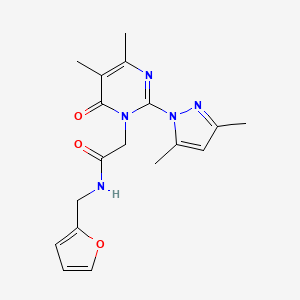

![N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2726859.png)

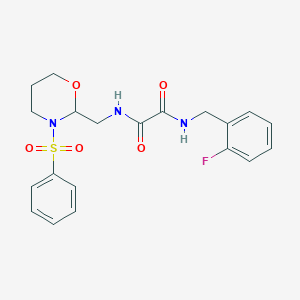

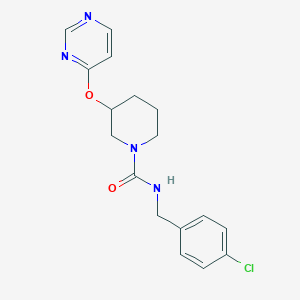

![7-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2726864.png)

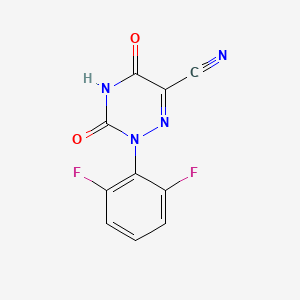

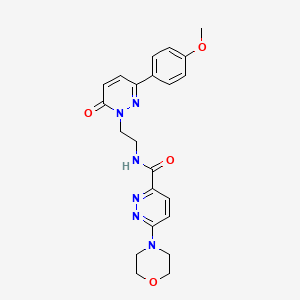

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methoxyaniline](/img/structure/B2726868.png)

![Methyl 3-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2726870.png)

![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2726875.png)

![4-[1-(4-Cyclopropyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2726880.png)